molecular formula C9H6N2O2S B169244 2-(Pyridin-2-yl)-1,3-thiazole-4-carboxylic acid CAS No. 115311-41-6

2-(Pyridin-2-yl)-1,3-thiazole-4-carboxylic acid

Cat. No. B169244
M. Wt: 206.22 g/mol
InChI Key: KJHHLEKGRGFSQH-UHFFFAOYSA-N
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Description

The compound “2-(Pyridin-2-yl)-1,3-thiazole-4-carboxylic acid” is likely a heterocyclic compound due to the presence of a thiazole ring (a ring containing nitrogen and sulfur) and a pyridine ring (a ring containing nitrogen). These types of compounds are often used in medicinal chemistry due to their wide range of pharmacological activities .


Synthesis Analysis

While specific synthesis methods for “2-(Pyridin-2-yl)-1,3-thiazole-4-carboxylic acid” were not found, similar compounds have been synthesized using various methods. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized, and their biological activities were evaluated .


Molecular Structure Analysis

The molecular structure of “2-(Pyridin-2-yl)-1,3-thiazole-4-carboxylic acid” would likely be determined by techniques such as 1H NMR spectroscopy and single-crystal X-ray analysis .


Chemical Reactions Analysis

The chemical reactions involving “2-(Pyridin-2-yl)-1,3-thiazole-4-carboxylic acid” would likely depend on the specific conditions and reagents used. Pyridine derivatives are known to participate in various types of reactions, including cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Pyridin-2-yl)-1,3-thiazole-4-carboxylic acid” would likely be determined by techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry. These techniques can provide information on properties such as molecular weight, polarity, and functional groups .

Scientific Research Applications

Corrosion Inhibition

Thiazole-based pyridine derivatives, including compounds related to 2-(Pyridin-2-yl)-1,3-thiazole-4-carboxylic acid, have been studied for their corrosion inhibition properties. A study found that these compounds can effectively inhibit corrosion on mild steel surfaces in acidic environments. The compounds act as both anodic and cathodic inhibitors and form a protective film on the steel surface (Chaitra, Mohana, & Tandon, 2016).

Antimalarial Activity

2-(2-Hydrazinyl)thiazole derivatives, closely related to the compound , have shown significant antimalarial activity. In a study, these compounds were tested against Plasmodium falciparum, and some derivatives exhibited considerable inhibitory effects (Makam, Thakur, & Kannan, 2014).

Antibacterial and Antitumor Activity

Pyridine hydrazyl thiazole metal complexes have been synthesized and shown to possess antibacterial and antitumor properties. Certain compounds demonstrated specificity against particular bacterial strains and cancer cell lines, suggesting potential pharmaceutical applications (Zou et al., 2020).

Tautomeric Characteristics

A study on N-(Pyridin-2-yl)thiazol-2-amine, a structurally similar compound, revealed the existence of dynamic tautomerism and divalent N(I) character. This characteristic impacts the electron distribution and chemical reactivity of the compound, which is significant for understanding its chemical behavior (Bhatia, Malkhede, & Bharatam, 2013).

Synthesis and Cyclization

Studies have also explored the synthesis and cyclization of N-(Thieno[2,3-b]pyridin-3-yl)cyanoacetamides, which are closely related to 2-(Pyridin-2-yl)-1,3-thiazole-4-carboxylic acid. These reactions are significant for developing novel heterocyclic compounds with potential biological activities (Chigorina, Bespalov, & Dotsenko, 2019).

Anticancer Agents

Recent studies have shown that pyridine-thiazole hybrid molecules, structurally related to the target compound, display high antiproliferative activity against various cancer cell lines, indicating their potential as anticancer agents (Ivasechko et al., 2022).

Safety And Hazards

The safety and hazards associated with “2-(Pyridin-2-yl)-1,3-thiazole-4-carboxylic acid” would depend on various factors, including its physical and chemical properties, how it is handled and stored, and how it is disposed of. General safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The future directions for research on “2-(Pyridin-2-yl)-1,3-thiazole-4-carboxylic acid” would likely depend on the results of initial studies on its properties and potential applications. For example, if it exhibits promising biological activity, further studies could be conducted to optimize its activity and selectivity .

properties

IUPAC Name

2-pyridin-2-yl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2S/c12-9(13)7-5-14-8(11-7)6-3-1-2-4-10-6/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJHHLEKGRGFSQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00575965
Record name 2-(Pyridin-2-yl)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00575965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-2-yl)-1,3-thiazole-4-carboxylic acid

CAS RN

115311-41-6
Record name 2-(2-Pyridinyl)-4-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115311-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Pyridin-2-yl)-1,3-thiazole-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Pyridin-2-yl)-1,3-thiazole-4-carboxylic acid
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Synthesis routes and methods I

Procedure details

Amino-2-pyridylmethane-1-thione (1.88 g, 0.0136 mol), ethyl bromopyruvate (1.80 mL, 0.0143 mol) and EtOH (30 mL) were combined and heated to reflux. GC/MS of reaction mixture after 3 h showed total consumption of the starting materials. After cooling to RT, the solvent was removed under vacuum resulting in a dark brown oil (GC/MS m/z: 235 (M+H); GC Retention time: 10.69 min). The material was taken up in MeOH (20 mL), 1.0M LiOH—H2O (20 mL) was added and the mixture was heated to 100° C. for 14 h. After cooling to RT, the excess MeOH was evaporated and the resulting brown solid filtered. The material was washed with a minimum of H2O and dried in vacuo to give the thiazole as a brown solid.
Quantity
1.88 g
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of tert-butyl 2-(pyridin-2-yl)thiazole-4-carboxylate 7.3 (340 mg, 1.3 mmol) in commercial anhydrous CH2Cl2 (5 mL) at RT was added TFA (0.93 mL, 13 mmol) under N2. The mixture was stirred at RT overnight. The mixture was diluted with CH2Cl2 (25 mL), washed with an aqueous solution of NaHSO3 10% (5×25 mL), brine (25 mL) and then water (25 mL). The organic layer was dried over MgSO4 and evaporated to afford title product as a yellow oil. Yield: 250 mg (94%). LCMS: P=93%, rt=3.03 nm, m/z=207.
Name
tert-butyl 2-(pyridin-2-yl)thiazole-4-carboxylate
Quantity
340 mg
Type
reactant
Reaction Step One
Name
Quantity
0.93 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Pyridin-2-yl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 2
2-(Pyridin-2-yl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 3
2-(Pyridin-2-yl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 4
2-(Pyridin-2-yl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 5
2-(Pyridin-2-yl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 6
2-(Pyridin-2-yl)-1,3-thiazole-4-carboxylic acid

Citations

For This Compound
2
Citations
XP Zhang, DS Zhang, W Sun, ZF Shi - Russian Journal of Coordination …, 2018 - Springer
A carboxyl functionalized Pt(II) complex PtC 9 H 6 N 2 O 2 SC l2 (I) has been synthesized by the coordination reaction of K 2 PtCl 4 with 2-pyridin-2-yl-1,3-thiazole-4-carboxylic acid. The …
Number of citations: 2 link.springer.com
A Eshimbetov, K Toshov, I Kaur… - Bulletin of National …, 2019 - bulletin.nuu.uz
Surveying of the references shows that selenium and tellurium containing compounds will be one of the most promising heterocycles in the future. Therefore, the influence of oxygen …
Number of citations: 0 bulletin.nuu.uz

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